molecular formula C9H18N2O2 B592239 Tert-butyl 3-amino-3-methylazetidine-1-carboxylate CAS No. 1158758-77-0

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate

Cat. No. B592239
M. Wt: 186.255
InChI Key: LDWZHGRHSCFIJE-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C9H18N2O2 . It is a liquid at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-amino-3-methylazetidine-1-carboxylate is represented by the formula C9H18N2O2 . The InChI code for this compound is 1S/C9H18N2O2 .


Physical And Chemical Properties Analysis

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate is a liquid at 20 degrees Celsius . It has a molecular weight of 186.26 . The compound has a flash point of 101 °C and a specific gravity of 1.00 at 20/20°C .

Scientific Research Applications

  • Stereochemistry in Organic Synthesis : A study by Kollár & Sándor (1993) discusses the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, leading to products with high diastereoselectivities. These products are crucial intermediates for synthesizing homochiral amino acid derivatives, demonstrating the compound's significance in stereochemically controlled organic synthesis (Kollár & Sándor, 1993).

  • Intermediate in Drug Development : Zhang et al. (2022) highlight the role of a similar compound, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, as an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1. This emphasizes its importance in the synthesis pathway of potential therapeutic agents (Zhang et al., 2022).

  • Chiral Auxiliary in Peptide Synthesis : Studer, Hintermann, & Seebach (1995) describe the synthesis and application of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary in dipeptide synthesis. It demonstrates the compound's utility in synthesizing enantiomerically pure amino acids, a critical aspect of peptide synthesis (Studer, Hintermann, & Seebach, 1995).

  • Cytotoxicity Studies in Anticancer Research : A study by Ali et al. (1995) discusses the synthesis of 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel and docetaxel, showcasing the compound's relevance in developing potential anticancer agents. These analogs are evaluated for their cytotoxicity against melanoma cells, underlining the compound's importance in medicinal chemistry (Ali et al., 1995).

  • NMR Tag in Protein Research : Chen et al. (2015) demonstrate the use of O-tert-Butyltyrosine as an NMR tag for high-molecular-weight systems in protein research. It highlights the compound's application in biochemistry for understanding protein structures and interactions (Chen et al., 2015).

Safety And Hazards

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

tert-butyl 3-amino-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWZHGRHSCFIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718855
Record name tert-Butyl 3-amino-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate

CAS RN

1158758-77-0
Record name tert-Butyl 3-amino-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-3-methylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
MS Malamas, SI Farah, M Lamani… - Bioorganic & Medicinal …, 2020 - Elsevier
… To a stirred solution of 3′-methoxy-[1,1′-biphenyl]-4-carboxylic acid (228 mg, 1 mmol), and tert-butyl 3-amino-3-methylazetidine-1-carboxylate (189.2 mg, 1.02 mmol.) and N,N-…
Number of citations: 18 www.sciencedirect.com
AP Taylor, M Swewczyk, S Kennedy… - Journal of medicinal …, 2019 - ACS Publications
… -dichloro-6-methyl-3-nitropyridine (8.0 g, 39 mmol, 1 equiv) in DMF (240 mL) was added K 2 CO 3 (10.7 g, 77.3 mmol, 2.0 equiv) and tert-butyl 3-amino-3-methylazetidine-1-carboxylate (…
Number of citations: 13 pubs.acs.org
AP Taylor, MM Szewczyk, S Kennedy, VV Trush, H Wu… - academia.edu
… Scheme 1 | Preparation of PFI-5 (16) (a) K2CO3, tert-butyl 3-amino-3-methylazetidine-1-carboxylate, DMF, 4%; (b) HNBn2, DIPEA, nBuOH, 110 oC; (c) Fe, AcOH; (d) HC(OMe)3, pTsOH…
Number of citations: 0 www.academia.edu
DM George, EC Breinlinger, M Friedman… - Journal of medicinal …, 2015 - ACS Publications
… -2-(2-trimethylsilanylethoxymethyl)-2,10-dihydro-9-oxa-1,2,4a-triazaphenanthren-3-one (compound 25, 2.0 g, 4.05 mmol), tert-butyl 3-amino-3-methylazetidine-1-carboxylate (0.904 g, …
Number of citations: 49 pubs.acs.org

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